1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene typically involves the following steps:
Methoxymethylation: The methoxymethyl group can be added through a reaction with methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, KCN in ethanol, NH3 in liquid ammonia.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxybenzene derivatives, nitriles, amines.
Scientific Research Applications
1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxymethyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-2-chloro-3-(methoxymethyl)benzene
- 1-(Benzyloxy)-2-fluoro-3-(methoxymethyl)benzene
- 1-(Benzyloxy)-2-iodo-3-(methoxymethyl)benzene
Uniqueness
1-(Benzyloxy)-2-bromo-3-(methoxymethyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(methoxymethyl)-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-11-13-8-5-9-14(15(13)16)18-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFDNSWMOWPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.